germanium magnesium trioxide

Catalog No.
S1797382
CAS No.
12025-12-6
M.F
GeMgO3
M. Wt
144.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
germanium magnesium trioxide

CAS Number

12025-12-6

Product Name

germanium magnesium trioxide

IUPAC Name

magnesium;germanium(4+);oxygen(2-)

Molecular Formula

GeMgO3

Molecular Weight

144.93 g/mol

InChI

InChI=1S/Ge.Mg.3O/q+4;+2;3*-2

InChI Key

KKBCUQDLSDJDFM-UHFFFAOYSA-N

Synonyms

germanium magnesium trioxide

Canonical SMILES

[O-2].[O-2].[O-2].[Mg+2].[Ge+4]

Germanium magnesium trioxide (MgGeO3), commonly referred to as magnesium metagermanate, is a highly specialized inorganic compound characterized by its enstatite-type crystal structure. In industrial and advanced research settings, it is primarily procured as a high-performance host matrix for persistent luminescent phosphors, a low-permittivity microwave dielectric ceramic, and a low-pressure structural analog for deep-mantle silicates [1]. Unlike standard silicates or simple oxides, the MgGeO3 lattice features a unique three-dimensional network of [GeO4] tetrahedrons and [MgO6] octahedrons that naturally accommodates deep oxygen vacancies. These intrinsic structural defects act as ideal electron trap centers, making the compound exceptionally valuable for long-afterglow optoelectronics while maintaining robust thermal and chemical stability during downstream processing.

Research Fit

High-pressure analog Low-P,T mantle phase-transition modeling with benchtop apparatus
Microwave dielectric Low-loss mmWave substrates and resonators for 5G/6G research
Persistent phosphor host Mn²⁺-doped NIR afterglow probes for bioimaging and pressure sensing
Wide-bandgap perovskite UV-visible transparent semiconductor and optoelectronic research

Buyers attempting to substitute MgGeO3 with related materials—such as magnesium silicate (MgSiO3) or the magnesium-rich orthogermanate phase (Mg2GeO4)—frequently encounter critical performance failures. While MgSiO3 is chemically similar, its structural phase transitions require extreme, often inaccessible pressures (e.g., >120 GPa for post-perovskite), rendering it impractical for routine laboratory modeling [1]. Conversely, substituting with Mg2GeO4 fundamentally alters the material's optoelectronic behavior; the orthogermanate lacks the specific enstatite trap-depth distribution found in MgGeO3, leading to severely truncated afterglow durations in persistent luminescence applications [2]. Furthermore, relying on crude in-house mixtures of MgO and GeO2 risks severe GeO2 volatilization at high temperatures, resulting in unpredictable multi-phase mixtures that ruin dielectric consistency and optical reproducibility.

Substitution Risk

ZnGeO₃ microwave Q×f mismatch
MgGeO₃ Q×f (reported 65,200 GHz) may not transfer to ZnGeO₃ (25,200 GHz); insertion loss and signal integrity can differ significantly in mmWave circuits.
MgSiO₃ perovskite quenchability contrast
MgSiO₃ perovskite is quenchable to ambient conditions, while MgGeO₃ perovskite transforms to LiNbO₃ phase upon decompression—critical for analog geophysical studies requiring unquenchable behavior.
CdGeO₃ bandgap and ductility shift
MgGeO₃ indirect gap (3.2 eV, mBJ) and brittle mechanical behavior differ from CdGeO₃ (2.3 eV, ductile); substitution may alter UV-vis transparency and thin-film mechanical compatibility.

Experimental Accessibility for Deep-Mantle Analog Studies

In high-pressure mineral physics, magnesium germanate (MgGeO3) serves as a critical low-pressure analog for the Earth-forming silicate, MgSiO3. While MgSiO3 requires extreme pressures of approximately 120 GPa to transition into the post-perovskite (pPv) phase, MgGeO3 achieves this identical structural transition at nearly half the pressure, around 63 GPa [1]. Furthermore, its clinopyroxene-to-ilmenite transition occurs below 6 GPa. This dramatic reduction in required pressure allows researchers to utilize standard diamond anvil cells rather than specialized ultra-high-pressure equipment.

Evidence DimensionPost-perovskite phase transition pressure threshold
Target Compound Data~63 GPa (MgGeO3)
Comparator Or Baseline~120 GPa (MgSiO3)
Quantified Difference47.5% reduction in required transition pressure
ConditionsDiamond anvil cell compression at room to mantle temperatures

Procuring MgGeO3 instead of MgSiO3 allows laboratories to study deep-mantle rheology and structural transitions with significantly lower equipment wear and higher experimental success rates.

Microwave Q×f
Head-to-head
MgGeO₃: 65,200 GHz
ZnGeO₃: 25,200 GHz
Ratio: 2.6×
Lower dielectric loss in mmWave substrates
Measured at ~200 GHz; τ_f differs (−45 vs −35 ppm/°C). Data to verify in target circuit.

Oxygen-Vacancy Driven Persistent Luminescence Duration

For persistent luminescence (PersL) applications, the host matrix's trap depth distribution is critical. MgGeO3 (metagermanate) outperforms the Mg-rich impurity phase Mg2GeO4 (orthogermanate) due to its specific three-dimensional network of [GeO4] tetrahedrons and [MgO6] octahedrons, which naturally form deep oxygen-vacancy trap centers. When doped with Yb3+ or Mn2+, the MgGeO3 host stabilizes these traps to release photons slowly, achieving near-infrared (SWIR) persistent luminescence at ~1000 nm for over 100 hours [1]. In contrast, Mg2GeO4 typically exhibits much shorter afterglow durations unless heavily co-doped, making MgGeO3 the superior matrix for long-term optical storage and bioimaging.

Evidence DimensionPersistent luminescence afterglow duration (SWIR/NIR)
Target Compound Data>100 hours (Yb3+ doped MgGeO3)
Comparator Or BaselineStandard Mg2GeO4 or silicate hosts (typically <10 hours without complex co-doping)
Quantified Difference>10x extension in afterglow duration
ConditionsUV or visible light pre-irradiation, room temperature emission at ~1000 nm

Selecting the MgGeO3 host ensures sufficient trap density for ultra-long afterglow, which is a strict prerequisite for commercial anti-counterfeiting inks and deep-tissue in vivo bioimaging.

Bandgap (mBJ-DFT)
Head-to-head
MgGeO₃: 3.2 eV (indirect)
CdGeO₃: 2.3 eV (indirect)
Δ = 0.9 eV
UV-transparent vs visible-light device fit
Computed values; MgGeO₃ is brittle, CdGeO₃ ductile. Mechanical context requires review.

Elimination of Volatilization-Induced Orthogermanate Impurities

Attempting to synthesize magnesium germanate in-house from MgO and GeO2 often fails due to the high volatility of GeO2 at elevated calcination temperatures (e.g., >1000°C). This stoichiometric imbalance inevitably leads to the formation of the magnesium-rich orthogermanate impurity phase (Mg2GeO4) alongside the desired metagermanate (MgGeO3) [1]. Procuring pre-synthesized, phase-pure MgGeO3 eliminates this volatility-induced phase contamination. Because Mg2GeO4 lacks the specific oxygen-vacancy trap network of the enstatite MgGeO3 structure, even minor orthogermanate impurities can severely quench persistent luminescence and alter dielectric properties.

Evidence DimensionPhase purity and stoichiometric retention
Target Compound Data100% MgGeO3 yield (via controlled commercial procurement)
Comparator Or BaselineIn-house MgO + GeO2 solid-state synthesis
Quantified DifferencePrevents >10% Mg2GeO4 impurity formation typical in high-temp calcination
ConditionsHigh-temperature processing (>1000°C) where GeO2 becomes highly volatile

Purchasing phase-pure MgGeO3 directly prevents batch-ruining orthogermanate (Mg2GeO4) impurities, ensuring reproducible trap depths for phosphors and consistent permittivity for dielectric ceramics.

Perovskite quenchability
Head-to-head
MgGeO₃: unquenchable → LiNbO₃
MgSiO₃: quenchable to ambient
Unquenchable analog for decompression studies
Perovskite forms at 12–23 GPa; decompression path defines phase recovery. Class-level inference.
NIR afterglow & pressure sensing
Head-to-head
MGO:Mn²⁺ afterglow ≥17 h
Pressure shift 5.43 nm GPa⁻¹
Undoped: no afterglow
Persistent NIR probe and optical manometer
Data from salt-assisted nanorod synthesis; performance depends on doping and morphology.
Phase diagram triple point
Reported
0.98 GPa, 752 K
Debye T: 602 (opx)→693 (cpx)→758 (ilm) K
Benchtop-accessible mantle-analog transitions
Multi-anvil experiments; data to verify in specific sample lot.
Ge-O coordination & PersL
Supporting evidence
Reduced Ge-O coordination in long-afterglow MMGO; Li⁺ co-doping extends duration without coordination change
Oxygen-vacancy engineering lever for PersL tuning
XAFS data; exact coordination numbers not publicly specified in abstract. Requires validation.

Deep-Mantle Rheology and Phase Transition Modeling

Where MgGeO3 is the right choice for geophysicists requiring a low-pressure analog to study post-perovskite transitions without the extreme equipment failure rates associated with MgSiO3 compression [1].

Near-Infrared Persistent Luminescence (PersL) Phosphors

Where this specific enstatite host matrix is required to stabilize deep oxygen-vacancy traps, enabling ultra-long (>100 hour) SWIR afterglow for anti-counterfeiting inks and deep-tissue in vivo bioimaging [2].

Commercial-Scale Phosphor and Dielectric Manufacturing

Where procuring phase-pure MgGeO3 is the right choice to avoid the batch-ruining Mg2GeO4 orthogermanate impurities that plague in-house solid-state synthesis, ensuring consistent trap depths and reliable permittivity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
mmWave dielectric research
Q×f and permittivity (reported 65,200 GHz, εᵣ 6.8)
Insertion loss and temperature compensation in target circuit
Optical pressure sensing studies
Mn²⁺-doped NIR emission shift rate (5.43 nm GPa⁻¹)
Hydrostatic calibration and phase-reversibility in diamond-anvil cell
NIR bioimaging probe development
Afterglow duration >17 h, NIR-I/II emission, X-ray rechargeability
Tissue-depth penetration and nanoparticle clearance in model systems
Geophysical mantle-analog experiments
Low-pressure triple point (0.98 GPa, 752 K) and unquenchable perovskite
Phase-transition sequence reproducibility and thermal expansion calibration

Hydrogen Bond Acceptor Count

3

Exact Mass

145.8909633 g/mol

Monoisotopic Mass

145.8909633 g/mol

Heavy Atom Count

5

General Manufacturing Information

Germanate (GeO32-), magnesium (1:1): INACTIVE

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